An In-depth Technical Guide to the Chemical Properties of 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
An In-depth Technical Guide to the Chemical Properties of 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene. This disubstituted aromatic hydrocarbon, characterized by the presence of two tert-butyl groups on a diphenylmethane scaffold, possesses properties that make it a molecule of interest in organic synthesis and materials science. This document consolidates available data on its physical and chemical characteristics, offers a detailed protocol for its synthesis via Friedel-Crafts alkylation, and explores its potential utility, particularly as an intermediate in pharmaceutical and polymer applications.
Chemical Identity and Physical Properties
1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene, also known by its common name 4,4'-di-tert-butyldiphenylmethane, is a symmetrical aromatic compound. The presence of the bulky tert-butyl groups at the para positions of the phenyl rings imparts distinct solubility and thermal characteristics.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |
| Synonyms | 4,4'-Di-tert-butyldiphenylmethane, Bis(4-(tert-butyl)phenyl)methane | [1] |
| CAS Number | 19099-48-0 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₈ | [1] |
| Molecular Weight | 280.45 g/mol | [1] |
| Melting Point | 71-73 °C | [2][3] |
| Boiling Point | 366 °C | [2] |
| Density | 0.927 g/cm³ | [2] |
| XLogP3-AA | 7.2 |
Diagram 1: Chemical Structure of 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Caption: Molecular structure of 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene.
Synthesis
The primary route for the synthesis of 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is the Friedel-Crafts alkylation of tert-butylbenzene. This classic electrophilic aromatic substitution reaction utilizes a carbocationic intermediate to form a new carbon-carbon bond with the aromatic ring.
Reaction Principle
The synthesis involves the reaction of two equivalents of tert-butylbenzene with a methylene source, such as formaldehyde or dichloromethane, in the presence of a strong Lewis acid catalyst like aluminum chloride. The Lewis acid facilitates the formation of an electrophile from the methylene source, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho positions, the para-substituted product is predominantly formed.
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established Friedel-Crafts alkylation procedures for similar compounds.[5]
Materials:
-
tert-Butylbenzene
-
Paraformaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tert-butylbenzene (2.0 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution in portions, maintaining the temperature below 5 °C. The mixture will typically become viscous and may change color.
-
Once the addition is complete, add paraformaldehyde (1.0 equivalent) in small portions.
-
After the addition of paraformaldehyde, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to afford the pure 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene as a crystalline solid.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet (approx. 1.3 ppm): Protons of the two equivalent tert-butyl groups (18H).- Singlet (approx. 3.9 ppm): Protons of the methylene bridge (2H).- Multiplet (approx. 7.1-7.4 ppm): Aromatic protons (8H), likely appearing as two sets of doublets due to para-substitution. |
| ¹³C NMR | - Signal (approx. 31 ppm): Methyl carbons of the tert-butyl groups.- Signal (approx. 34 ppm): Quaternary carbons of the tert-butyl groups.- Signal (approx. 41 ppm): Methylene bridge carbon.- Signals (approx. 125-148 ppm): Aromatic carbons, with four distinct signals expected for the para-substituted rings. |
| IR Spectroscopy | - ~2850-3000 cm⁻¹: C-H stretching of alkyl groups.- ~3000-3100 cm⁻¹: C-H stretching of aromatic rings.- ~1610, 1510, 1460 cm⁻¹: C=C stretching of the aromatic rings.- ~820 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 280.45.- Major Fragment: Loss of a methyl group (M-15) to form a stable benzylic carbocation. |
Chemical Reactivity and Stability
1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is a stable compound under standard conditions. Its reactivity is primarily centered around the aromatic rings and the methylene bridge.
-
Electrophilic Aromatic Substitution: The benzene rings can undergo further electrophilic substitution, although the bulky tert-butyl groups may sterically hinder some reactions.
-
Oxidation: The methylene bridge is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a benzophenone derivative.
-
Benzylic Halogenation: The methylene protons are benzylic and can be substituted by halogens under radical conditions (e.g., using N-bromosuccinimide).
Potential Applications
While specific, large-scale industrial applications for 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene are not widely documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Intermediate: It is cited as an intermediate for pharmaceuticals.[2][4] The diphenylmethane scaffold is present in numerous bioactive molecules, and the tert-butyl groups can enhance lipophilicity, which can be advantageous in drug design.
-
Polymer Science: Diphenylmethane derivatives are precursors to various polymers. The tert-butyl groups can improve the thermal stability and solubility of polymers in organic solvents.
-
Lubricant and Fuel Additives: Alkylated diphenylmethanes have been explored for their potential to improve the thermal and lubricating properties of various fluids.
Safety and Handling
Based on available safety data sheets, 1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene should be handled with appropriate precautions.[12]
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[3]
-
Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[12]
-
Disposal: Dispose of this material and its container as hazardous waste.
Conclusion
1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is a well-defined chemical entity with predictable properties based on its diphenylmethane core and tert-butyl substituents. Its synthesis is achievable through standard organic chemistry methodologies, primarily the Friedel-Crafts alkylation. While detailed spectroscopic data is not widely published, its structural features allow for reliable prediction of its spectral characteristics. The potential for this molecule as an intermediate in the pharmaceutical and polymer industries warrants further investigation into its applications and reactivity. As with any chemical substance, proper safety and handling procedures are paramount during its use.
References
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NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]
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Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. (2013, April). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl. Retrieved from [Link]
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NIST. (n.d.). Methane. Retrieved from [Link]
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